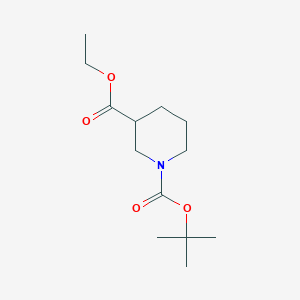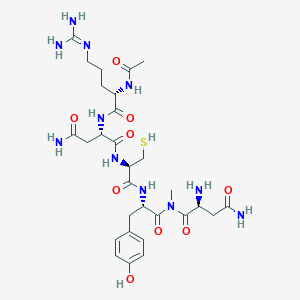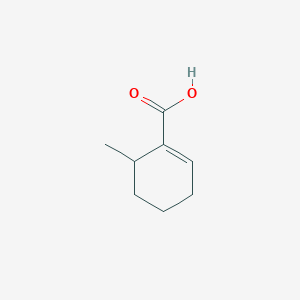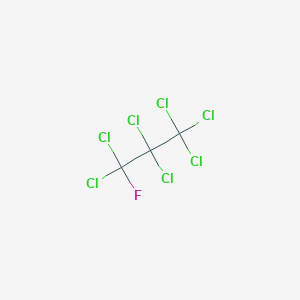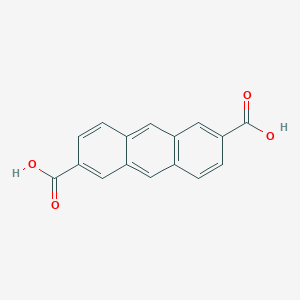
Anthracene-2,6-dicarboxylic acid
説明
Anthracene-2,6-dicarboxylic acid is a compound with the molecular formula C16H10O4 and a molecular weight of 266.25 . It is a yellow solid and has a larger conjugating π-system that enables the development of fluorescent materials . It also exhibits interesting magnetic and luminescent properties .
Molecular Structure Analysis
The InChI code for Anthracene-2,6-dicarboxylic acid is1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) . This indicates the presence of an anthracene core with carboxylic acid groups at the 2 and 6 positions. Chemical Reactions Analysis
Anthracene-2,6-dicarboxylic acid can undergo a [4+4] photodimerization reaction when irradiated in an aqueous basic solution . This reaction results in the formation of two diastereomeric products .Physical And Chemical Properties Analysis
Anthracene-2,6-dicarboxylic acid is a yellow solid . It has a molecular weight of 266.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.科学的研究の応用
Photophysical Properties
Anthracene-dicarboxylic acids, including Anthracene-2,6-dicarboxylic acid (2,6-ADCA), demonstrate distinct photophysical properties in various solvents. These properties are significantly altered by the addition of carboxylic acid functional groups to the anthracene ring. Research indicates differences in the excited-state properties of 2,6-ADCA in basic, acidic, and neutral solutions. These properties are crucial in applications like photodynamic therapy and optical materials (Rowe et al., 2017).
Polymer Chemistry
Anthracene-2,6-dicarboxylic acid has been used in the synthesis of functional copolymers. These copolymers, modified through Diels–Alder reactions, can have diverse applications, ranging from hydrophobic to hydrophilic materials. This modification is particularly valuable in materials science for creating polymers with specific properties (Vargas et al., 2002).
Photomechanical Materials
Research on fluorinated derivatives of 9-anthracene carboxylic acid, which includes 2,6-difluoro-9-anthracene carboxylic acid, demonstrates varied photomechanical properties. These derivatives are useful in creating materials that exhibit a reversible photomechanical response, applicable in fields like smart materials and nanotechnology (Zhu et al., 2014).
Fluorescence Sensing
Anthracene derivatives, including Anthracene-2,6-dicarboxylic acid, are investigated for their potential in fluorescence sensing. They can be used for the selective detection of various substances, such as picric acid, in both aqueous and nonaqueous media. This application is significant in environmental monitoring and security (Santra et al., 2016).
Organic Electronics
Anthracene-2,6-dicarboxylic acid derivatives have been utilized in the development of organic electronic devices. For example, thin-film field-effect transistors using 2,6-diphenyl anthracene, a related compound, indicate the potential of these materials in advanced electronic applications (Liu et al., 2015).
Coordination Chemistry
This compound plays a role in the formation of coordination polymers, demonstrating unique properties like photoluminescence and specific topological networks. These properties are essential in developing new materials with potential applications in catalysis, gas storage, and luminescence (Liu et al., 2008).
Safety And Hazards
When handling Anthracene-2,6-dicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
anthracene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYMWLCUICVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576884 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,6-dicarboxylic acid | |
CAS RN |
138308-89-1 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





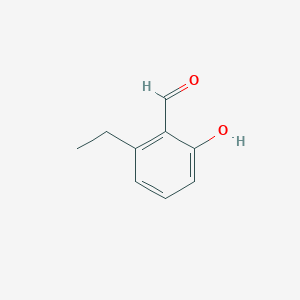


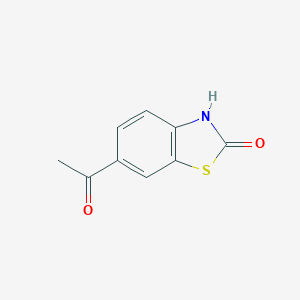
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)
